molecular formula C13H14F3N3O2 B15147366 (S)-1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)pyrrolidine-2-carboxylic acid

(S)-1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B15147366
M. Wt: 301.26 g/mol
InChI Key: JRKYPQASRSOLIZ-VIFPVBQESA-N
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Description

(2S)-1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a cyclopropyl and trifluoromethyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrimidine ring followed by the introduction of the cyclopropyl and trifluoromethyl groups. The pyrrolidine ring is then constructed, and the carboxylic acid group is introduced in the final step. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2S)-1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol
  • 2-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, (2S)-1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C13H14F3N3O2

Molecular Weight

301.26 g/mol

IUPAC Name

(2S)-1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H14F3N3O2/c14-13(15,16)10-6-8(7-3-4-7)17-12(18-10)19-5-1-2-9(19)11(20)21/h6-7,9H,1-5H2,(H,20,21)/t9-/m0/s1

InChI Key

JRKYPQASRSOLIZ-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](N(C1)C2=NC(=CC(=N2)C(F)(F)F)C3CC3)C(=O)O

Canonical SMILES

C1CC(N(C1)C2=NC(=CC(=N2)C(F)(F)F)C3CC3)C(=O)O

Origin of Product

United States

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